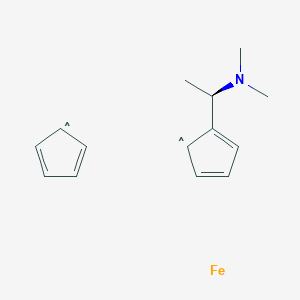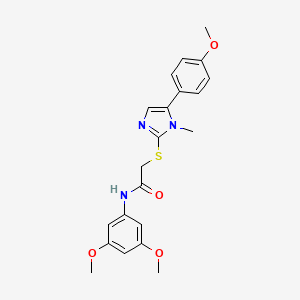
(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97% is a chiral amine compound that features a ferrocene moiety. Ferrocene is a well-known organometallic compound consisting of two cyclopentadienyl rings bound on opposite sides of a central iron atom. The presence of the ferrocene unit imparts unique electrochemical properties to the compound, making it of interest in various fields of research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine typically involves the following steps:
Formation of the chiral amine: The chiral amine can be synthesized through the reaction of a chiral auxiliary with a suitable precursor. For example, the reaction of ®-1-phenylethylamine with dimethylamine can yield the desired chiral amine.
Introduction of the ferrocene moiety: The ferrocene unit can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of ferrocene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the acylated ferrocene intermediate.
Coupling reaction: The final step involves the coupling of the acylated ferrocene intermediate with the chiral amine to form ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine.
Industrial Production Methods
Industrial production methods for ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired 97% purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-N,N-Dimethyl-1-ferrocenylethylamine undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions. This oxidation can be achieved using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: The compound can undergo reduction reactions, particularly at the ferrocene unit, to form ferrocene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of reduced ferrocene derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-(+)-N,N-Dimethyl-1-ferrocenylethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis. Its unique electrochemical properties make it useful in the development of redox-active materials.
Biology: Investigated for its potential as a bioactive compound. The ferrocene moiety can interact with biological molecules, making it of interest in drug design and development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of sensors and electronic devices due to its redox properties.
Wirkmechanismus
The mechanism of action of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine involves its interaction with molecular targets through its amine and ferrocene moieties. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ferrocene unit can undergo redox reactions, influencing the activity of redox-sensitive targets. The compound’s chiral nature also allows for enantioselective interactions with chiral receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
®-(+)-N,N-Dimethyl-1-ferrocenylethylamine can be compared with other similar compounds, such as:
®-(+)-N,N-Dimethyl-1-phenylethylamine: Lacks the ferrocene moiety, resulting in different electrochemical properties.
(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine: The enantiomer of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine, which may exhibit different biological activities due to its opposite chirality.
N-Methyl-1-ferrocenylethylamine: Contains a single methyl group on the amine, resulting in different steric and electronic properties.
The uniqueness of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine lies in its combination of chirality and the ferrocene moiety, which imparts distinct electrochemical and biological properties.
Eigenschaften
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/t8-;;/m1../s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLNZQTVMCEOI-YCBDHFTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FeN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-2-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B3014335.png)






![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)
![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)

![8-[(pyrazin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)
![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)

